3,7-Dimethyloct-6-en-1-yl decanoate
CAS No.: 72934-06-6
Cat. No.: VC3289719
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72934-06-6 |
---|---|
Molecular Formula | C20H38O2 |
Molecular Weight | 310.5 g/mol |
IUPAC Name | 3,7-dimethyloct-6-enyl decanoate |
Standard InChI | InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,19H,5-12,14-17H2,1-4H3 |
Standard InChI Key | XQIVXZXBZSEVKC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |
Canonical SMILES | CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |
Introduction
Chemical Structure and Properties
3,7-Dimethyloct-6-en-1-yl decanoate consists of a 3,7-dimethyloct-6-en-1-yl moiety (derived from citronellol) esterified with decanoic acid (capric acid). This combination yields a compound with both hydrophobic and slightly polar characteristics, influencing its solubility and interaction with various matrices.
Structural Characteristics
The compound features a branched carbon chain with methyl groups at positions 3 and 7, a double bond at position 6, and a decanoate ester linkage at position 1. Its molecular formula is C20H38O2, with an approximate molecular weight of 310.52 g/mol. The presence of the double bond creates potential for geometric isomerism, though the E-isomer is typically predominant in naturally derived sources.
Physical Properties
Based on structural analysis and comparison with similar compounds, 3,7-Dimethyloct-6-en-1-yl decanoate likely exists as a colorless to pale yellow liquid at room temperature with low water solubility and good solubility in organic solvents.
Table 1: Estimated Physical Properties of 3,7-Dimethyloct-6-en-1-yl Decanoate
Property | Estimated Value | Basis for Estimation |
---|---|---|
Physical State | Colorless to pale yellow liquid | Similar terpene esters |
Boiling Point | 320-340°C at 760 mmHg | Based on molecular weight and structure |
Density | 0.85-0.90 g/cm³ at 20°C | Comparable ester compounds |
Refractive Index | 1.44-1.47 at 20°C | Similar long-chain esters |
Solubility | Soluble in most organic solvents, insoluble in water | Hydrophobic nature of structure |
Flash Point | >100°C | Typical for high molecular weight esters |
Synthesis and Preparation Methods
The synthesis of 3,7-Dimethyloct-6-en-1-yl decanoate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol (citronellol) with decanoic acid or a decanoic acid derivative.
Laboratory Synthesis
The most common synthetic route involves Fischer esterification, where citronellol reacts with decanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Water is continuously removed to drive the equilibrium toward product formation.
Industrial Production Methods
In industrial settings, the production may employ continuous flow reactors with heterogeneous acid catalysts to increase efficiency and reduce waste. Alternative methods might include transesterification from methyl decanoate or reaction with decanoyl chloride under basic conditions.
Table 2: Comparative Synthesis Methods for 3,7-Dimethyloct-6-en-1-yl Decanoate
Method | Reactants | Conditions | Catalyst | Estimated Yield | Advantages/Disadvantages |
---|---|---|---|---|---|
Fischer Esterification | Citronellol + Decanoic Acid | Reflux, 100-120°C, 4-8h | H₂SO₄ or p-TSA | 70-85% | (+) Simple setup (−) Water removal needed |
Transesterification | Citronellol + Methyl Decanoate | 80-100°C, 3-5h | Sodium methoxide | 65-80% | (+) Milder conditions (−) Requires excess alcohol |
Acyl Chloride Method | Citronellol + Decanoyl Chloride | 0-25°C, 1-3h | Pyridine or TEA | 85-95% | (+) High yield, fast reaction (−) Sensitive to moisture |
Enzymatic Catalysis | Citronellol + Decanoic Acid | 40-60°C, 12-24h | Lipase enzymes | 75-90% | (+) Environmentally friendly (−) Higher cost, longer reaction time |
Chemical Reactivity and Transformations
Hydrolysis Reactions
Like other esters, 3,7-Dimethyloct-6-en-1-yl decanoate undergoes hydrolysis under acidic or basic conditions, yielding 3,7-dimethyloct-6-en-1-ol and decanoic acid (or its salt in basic hydrolysis).
Oxidation Reactions
The presence of a double bond at C6-C7 makes the compound susceptible to oxidative transformations. Under mild oxidizing conditions, epoxidation of the double bond can occur, while stronger oxidizing agents may cause cleavage of the double bond.
Table 3: Predicted Reactivity of 3,7-Dimethyloct-6-en-1-yl Decanoate
Reaction Type | Reagents | Expected Products | Reaction Site |
---|---|---|---|
Acid Hydrolysis | H₂SO₄/H₂O | 3,7-Dimethyloct-6-en-1-ol + Decanoic Acid | Ester bond |
Basic Hydrolysis | NaOH/H₂O | 3,7-Dimethyloct-6-en-1-ol + Sodium Decanoate | Ester bond |
Epoxidation | m-CPBA | 6,7-Epoxy-3,7-dimethyloct-1-yl decanoate | C6-C7 double bond |
Ozonolysis | O₃, then Zn/HOAc | Fragmentation products including aldehydes | C6-C7 double bond |
Hydrogenation | H₂, Pd/C | 3,7-Dimethyloct-1-yl decanoate | C6-C7 double bond |
Applications and Industrial Uses
Fragrance and Flavor Industry
Based on structural features shared with known fragrance ingredients, 3,7-Dimethyloct-6-en-1-yl decanoate likely possesses olfactory properties that could make it valuable in perfumery and as a flavoring agent.
Industry Sector | Potential Applications | Relevant Properties |
---|---|---|
Fragrance | Perfumes, colognes, scented products | Odor profile, volatility, stability |
Flavor | Food and beverage flavoring | Taste profile, stability in food matrices |
Cosmetics | Moisturizers, lotions, creams | Emollient properties, skin penetration |
Personal Care | Soaps, shampoos, body washes | Fragrance fixative, solubilizing properties |
Industrial | Lubricants, plasticizers | Viscosity, thermal stability |
Biological Properties and Activities
Interaction with Biological Systems
The compound's lipophilic nature may influence its interaction with biological membranes and potential for bioaccumulation. Its structural similarity to natural terpenes suggests possible modes of interaction with biological receptors and enzymes.
Table 5: Hypothesized Biological Activities Based on Structural Analysis
Biological Activity | Hypothesized Mechanism | Structural Basis | Research Need |
---|---|---|---|
Antimicrobial | Membrane disruption | Lipophilic character, structural similarity to known antimicrobials | In vitro screening against bacterial and fungal strains |
Antioxidant | Free radical scavenging | Presence of double bond | DPPH and ABTS assays |
Enzyme Modulation | Binding to enzyme active sites | Structural similarity to terpenes with known enzyme interactions | Enzyme inhibition assays |
Olfactory Receptor Binding | Interaction with nasal olfactory receptors | Molecular shape and functional groups | Sensory evaluation and receptor binding studies |
Structure-Activity Relationships
Comparison with Similar Compounds
Structurally related compounds include other terpene esters, such as 3,7-Dimethyloct-6-en-1-yl acetate (citronellyl acetate) and 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate.
Effect of Carbon Chain Length
The decanoate (C10) chain length of 3,7-Dimethyloct-6-en-1-yl decanoate differentiates it from similar esters with shorter or longer carbon chains, potentially affecting its physical properties, stability, and biological activity.
Table 6: Comparison of 3,7-Dimethyloct-6-en-1-yl Decanoate with Similar Compounds
Compound | Structural Difference | Effect on Properties | Potential Impact on Applications |
---|---|---|---|
3,7-Dimethyloct-6-en-1-yl acetate | Shorter acyl chain (C2 vs C10) | Higher volatility, lower boiling point | More suitable for top notes in fragrances |
3,7-Dimethyloct-6-en-1-yl dodecanoate | Longer acyl chain (C12 vs C10) | Lower volatility, higher boiling point | Potentially longer-lasting fragrance effects |
3,7-Dimethyloct-6-en-2-yl propionate | Different position of alcohol group (C2 vs C1) | Altered spatial arrangement, different odor profile | Different sensory properties |
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate | Complex ester with nitrogen-containing ring | Different polarity, hydrogen bonding capabilities | Potentially different biological activities |
Analytical Methods for Identification and Quantification
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for quantification and purity assessment of 3,7-Dimethyloct-6-en-1-yl decanoate.
Table 7: Analytical Methods for 3,7-Dimethyloct-6-en-1-yl Decanoate
Analytical Technique | Information Provided | Expected Characteristic Features |
---|---|---|
¹H NMR Spectroscopy | Hydrogen environment, structural confirmation | Signals for methyl groups (δ ~0.8-1.0 ppm), allylic proton (δ ~5.1 ppm), and -CH₂-O- group (δ ~4.1 ppm) |
¹³C NMR Spectroscopy | Carbon skeleton, functional group verification | Carbonyl carbon (δ ~173 ppm), olefinic carbons (δ ~120-140 ppm), and -CH₂-O- carbon (δ ~64 ppm) |
Infrared Spectroscopy | Functional group identification | Ester C=O stretch (~1735 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1175 cm⁻¹) |
Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak, characteristic fragmentation pattern including loss of decanoate moiety |
Gas Chromatography | Purity, quantification | Retention time dependent on column and conditions |
Safety Parameter | Estimated Assessment | Basis for Estimation |
---|---|---|
Acute Oral Toxicity | Likely low toxicity (LD₅₀ >2000 mg/kg) | Similar terpene esters |
Skin Irritation | Potentially mild irritant | Structure-activity relationship |
Sensitization Potential | Low to moderate | Presence of unsaturation and ester group |
Environmental Persistence | Moderate biodegradability | Ester linkage susceptible to hydrolysis |
Bioaccumulation | Moderate potential | Lipophilic character |
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